1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The trifluoromethyl group at position 5 and the carbaldehyde group at position 4 make this compound particularly interesting for various chemical applications, including medicinal chemistry and agrochemistry .
Preparation Methods
The synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One practical method involves the lithiation of 1-methyl-5-(trifluoromethyl)-1H-pyrazole followed by formylation to introduce the aldehyde group at the 4th position . This process typically requires the use of a strong base such as n-butyllithium and a formylating agent like N,N-dimethylformamide.
For industrial production, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The separation of regioisomers can be achieved through distillation based on boiling point differences under reduced pressure .
Chemical Reactions Analysis
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., Grignard reagents). Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted pyrazoles .
Scientific Research Applications
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is primarily related to its ability to interact with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds such as:
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde: This regioisomer has the trifluoromethyl group at the 3rd position instead of the 5th position, which can lead to different reactivity and biological activity.
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid:
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
1-methyl-5-(trifluoromethyl)pyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c1-11-5(6(7,8)9)4(3-12)2-10-11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFJYPJGFYQTRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451656 | |
Record name | 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
497833-04-2 | |
Record name | 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=497833-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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